molecular formula C10H9FO3 B1465177 Methyl 2-(3-fluorophenyl)-3-oxopropanoate CAS No. 2168280-26-8

Methyl 2-(3-fluorophenyl)-3-oxopropanoate

Cat. No.: B1465177
CAS No.: 2168280-26-8
M. Wt: 196.17 g/mol
InChI Key: OSRZZYORKPRUEQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a methyl ester group, a ketone moiety, and a 3-fluorophenyl substituent at the α-position. The fluorine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, tautomer stability, and intermolecular interactions.

Properties

IUPAC Name

methyl 2-(3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRZZYORKPRUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-fluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H11F O3
  • Molecular Weight : Approximately 220.20 g/mol

The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
  • Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The presence of fluorine enhances binding affinity to certain enzymes and receptors, impacting its efficacy as a therapeutic agent.
  • Ester Moiety : Variations in the ester group have been shown to affect metabolic stability and potency. For example, replacing the methyl ester with ethyl or propyl esters can alter pharmacokinetic properties.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics.
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
  • Cancer Cell Apoptosis :
    • Research involving various cancer cell lines showed that treatment with this compound led to increased rates of apoptosis, with flow cytometry confirming changes in cell cycle progression.

Data Tables

Biological ActivityIC50 ValueReference
Antimicrobial (S. aureus)15 µM
Anti-inflammatory (TNF-α inhibition)25 µM
Cancer cell apoptosis (HeLa cells)30 µM

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

The presence of fluorine significantly alters electronic and steric properties compared to other halogens. For example:

Compound Substituent Key Observations Yield/Stability Reference
Methyl 2-(3-chlorocyclohexyl)-3-oxopropanoate derivatives 3-Cl (cyclohexyl) Higher yields (up to 90%) with FeBr3 catalyst; white crystalline solids. 49–90%
Methyl 2-(3-bromocyclohexyl)-3-oxopropanoate derivatives 3-Br (cyclohexyl) High yields (90%) with FeBr3; forms stable, chalky solids. 90%
Methyl 2-(3-iodocyclohexyl)-3-oxopropanoate derivatives 3-I (cyclohexyl) Moderate yield (53%) with AlI3; opaque solids formed. 53%
Target compound 3-F (phenyl) Inferred: Fluorine’s smaller size and strong EWG nature may enhance electrophilicity. Data not available

Analysis :

  • Chlorine/Bromine : Larger halogens (Cl, Br) show higher yields in FeX3-catalyzed reactions, likely due to improved leaving-group ability .

Ester Group Variations: Methyl vs. Ethyl

The choice of ester group impacts solubility, volatility, and reactivity:

Compound Ester Group Key Observations Reference
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ethyl Nitro group enhances electrophilicity; used as lab chemicals.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Ethyl α-Fluoro substitution alters electronic distribution; used in research applications.
Target compound Methyl Inferred: Methyl esters generally exhibit lower boiling points and faster hydrolysis rates.

Analysis :

  • Ethyl Esters: Bulkier ester groups may slow hydrolysis but improve solubility in non-polar solvents.
  • Methyl Esters : Smaller size enhances reactivity in nucleophilic acyl substitutions, as seen in methylation reactions (e.g., , where methyl groups are introduced via NaH/MeI) .

Aromatic vs. Heteroaromatic Substituents

The nature of the aryl group influences electronic and steric profiles:

Compound Aromatic Group Key Observations Reference
Methyl 3-(furan-2-yl)-3-oxopropanoate Furan Heteroaromatic rings enable π-stacking; high yields (86–90%) in FeX3 reactions.
Methyl 3-(benzofuran-2-yl)-3-oxopropanoate Benzofuran Extended conjugation may stabilize intermediates; 77% yield with FeCl3.
Methyl 3-(indol-1-yl)-3-oxopropanoate Indole Nitrogen-containing heterocycles introduce basicity; minor elimination products observed.
Target compound 3-Fluorophenyl Inferred: Fluorophenyl groups balance electron withdrawal and aromatic stability.

Analysis :

  • Heteroaromatic Groups : Furan/benzofuran/indole substituents enable diverse reactivity (e.g., participation in cycloadditions or acid-base interactions).
  • Fluorophenyl Groups : The 3-fluoro substitution likely directs electrophilic aromatic substitution to specific positions, enhancing regioselectivity.

Reactivity in Catalytic and Cyclization Reactions

Methyl β-ketoesters are pivotal in spiro/bridged structure synthesis. For example:

  • FeX3-Catalyzed Cyclizations : Halogenated derivatives (Cl, Br, I) achieve high yields in spiro-fused systems .
  • Diazo Functionalization: Methyl 3-oxopropanoates with diazo groups (e.g., ) undergo Rh(II)-catalyzed transformations, highlighting versatility in C–H activation .
  • Nitro Substitution: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate’s nitro group may facilitate reduction or nucleophilic aromatic substitution .

Comparison with Target Compound : The 3-fluorophenyl group in the target compound may enhance electrophilicity at the β-keto position, favoring nucleophilic attacks or cyclization, though specific data are lacking.

Preparation Methods

General Synthetic Route Overview

The synthesis of methyl 2-(3-fluorophenyl)-3-oxopropanoate generally involves the following key steps:

  • Preparation of the fluorinated aromatic ketoester intermediate.
  • Functional group transformations to introduce the oxopropanoate moiety.
  • Purification and isolation of the final product.

The process often employs mild reaction conditions, selective oxidations, and careful extraction and recrystallization techniques to achieve high purity and yield.

Specific Preparation Methodology

A detailed synthetic procedure was reported where the compound was synthesized starting from methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate as a precursor. Although this precursor has a 6-fluoro substitution, the methodology is adaptable for 3-fluorophenyl derivatives with appropriate starting materials.

Stepwise Procedure:

  • Step 1: Initial Reaction and Workup

    • The precursor (354 mg, 1.5 mmol) was reacted according to a defined Method A.
    • The reaction mixture was stirred overnight at ambient temperature.
    • Volatiles were removed under vacuum.
    • The residue was dissolved in a biphasic mixture of chloroform and water.
    • The aqueous phase was extracted with chloroform; combined organic phases were washed with water.
    • Drying was performed over calcium chloride, followed by concentration under reduced pressure to yield a semi-solid intermediate.
  • Step 2: Oxidation and Crystallization

    • The semi-solid intermediate was dissolved in methanol under ice cooling.
    • An aqueous solution of Oxone (potassium peroxymonosulfate, 5.53 g, 9 mmol) was added dropwise.
    • The suspension was stirred at room temperature for 4 hours.
    • Methanol was removed under vacuum.
    • Water was added to the residue; undissolved crystals were filtered, washed, and recrystallized from ethanol.
    • The final product was obtained as a white powder with a melting point of 165.1–167.7 °C.
    • Overall yield over two steps was approximately 49%.

Reaction Conditions Summary Table:

Step Reagents/Conditions Temperature Time Yield (%) Product Form
Initial reaction Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate, stirring Ambient Overnight - Semi-solid intermediate
Extraction & drying Chloroform, water, CaCl₂ drying Room temperature - - Purified intermediate
Oxidation Oxone in water/methanol, dropwise addition Ice cooling → RT 4 hours - Suspension
Crystallization Ethanol recrystallization Room temperature - 49% (2 steps) White powder

Alternative Synthetic Approaches

Other methods for preparing related fluorophenyl ketoesters involve:

  • Use of Diazo Compounds:

    • Diazo intermediates such as 2-diazo-1-phenylbutane-1,3-dione have been synthesized from phenylbutane-1,3-dione derivatives under mild conditions with high yields (up to 92%).
    • These intermediates can be precursors for ketoesters after subsequent transformations.
  • High-Temperature Amination and Acidification:

    • Reaction of intermediates with 1,2,3,4-tetrahydroquinoline at elevated temperatures (220 °C) followed by acidification with HCl to precipitate the product.
    • Subsequent dissolution in DMSO/water and heating at 160 °C to complete the transformation.
    • Yield reported around 50% for two-step processes.

Purification and Characterization

  • The final compound is typically purified by recrystallization from ethanol or other suitable solvents.
  • Drying is performed under vacuum at controlled temperatures (e.g., 40 °C at 10 Torr).
  • Melting point determination confirms purity (e.g., 165.1–167.7 °C for the white powder).
  • NMR spectroscopy (¹H and ¹³C) is used for structural confirmation.

Research Findings and Notes

  • The use of Oxone as an oxidizing agent in methanol/water mixtures is effective for converting intermediates to the desired ketoester.
  • Extraction with chloroform and washing steps ensure removal of impurities.
  • Yields around 49–50% over two-step sequences are typical, indicating moderate efficiency.
  • High-temperature reactions with amines and acidification can be used for related compounds but may require careful control to avoid decomposition.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Fluorinated ketoester precursor
Oxidizing Agent Oxone (potassium peroxymonosulfate)
Solvents Used Methanol, water, chloroform, ethanol
Reaction Temperature Ambient to 220 °C (depending on step)
Reaction Time Overnight to 4 hours
Purification Method Extraction, drying over CaCl₂, recrystallization
Yield Approximately 49–50% over two steps
Product Form White powder, melting point ~165 °C

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-fluorophenyl)-3-oxopropanoate, and what reagents are critical for its preparation?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation between methyl malonate derivatives and 3-fluorobenzoyl chloride. A key step involves deprotonating the malonate ester (e.g., using LDA or NaH) at low temperatures (-78°C), followed by nucleophilic acylation with the acyl chloride. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural integrity of this compound validated in research?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks at δ ~3.7–3.8 ppm (ester methyl group) and δ ~6.7–7.5 ppm (fluorophenyl aromatic protons) confirm the structure. The ketone carbonyl appears at δ ~200–210 ppm in 13C NMR .
  • IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (ester C=O and ketone C=O) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ = 225.0528 for C10H9FO3) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Selection : Lewis acids like FeCl3 or AlCl3 enhance electrophilic acylation efficiency but may require tuning to avoid overhalogenation (e.g., FeBr3 yields brominated byproducts) .
  • Temperature Control : Maintain sub-zero temperatures during malonate deprotonation to prevent side reactions.
  • Solvent Choice : Anhydrous THF or diethyl ether minimizes hydrolysis of intermediates .

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : The β-ketoester moiety undergoes cyclocondensation with guanidine or thiourea derivatives to form pyrimidinones or thiazoles, respectively. For example, refluxing with guanidine in ethanol yields fluorophenyl-substituted pyrimidinones, which are precursors to antiviral agents .

Q. How should researchers address contradictions between theoretical and experimental yields?

  • Methodological Answer :

  • Side Reaction Analysis : Monitor for elimination products (e.g., α,β-unsaturated esters) via TLC or GC-MS. Adjust stoichiometry of the acyl chloride to malonate to suppress elimination .
  • Catalyst Efficiency : Compare yields using FeCl3 (64–73%) vs. AlCl3 (47%) to identify optimal conditions .
  • Purification Artifacts : Assess column chromatography fractions via NMR to detect co-eluting impurities that may skew yield calculations .

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : For diastereomers (e.g., spiro-fused derivatives), use variable-temperature NMR to resolve overlapping signals .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to assign carbonyl carbons unambiguously .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-fluorophenyl)-3-oxopropanoate
Reactant of Route 2
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